2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate
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Overview
Description
Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in green fluorescent proteins (GFP) and their variants. This chromophore is responsible for the fluorescence observed in these proteins, which has revolutionized the study of living systems by enabling visualization of biological processes in vivo using high-resolution spectroscopy techniques . The chromophore is formed through posttranslational modifications of the protein, resulting in a fluorescent compound upon excitation with visible light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the chromophore (His-Tyr-Gly) involves the cyclization of the chromophore-forming amino acid triad, followed by dehydration and oxidation to form the mature chromophore . The hydroxyl group of the tyrosine residue is easily ionized, enhancing the emission quantum yield and shifting the excitation wavelength .
Industrial Production Methods: Industrial production of chromophores typically involves recombinant protein production, where the gene encoding the fluorescent protein is inserted into a host organism such as Escherichia coli. The host organism then expresses the protein, which undergoes posttranslational modifications to form the chromophore .
Chemical Reactions Analysis
Types of Reactions: Chromophore (His-Tyr-Gly) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the photophysical properties of the chromophore, such as its fluorescence emission wavelength and intensity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled pH and temperature to ensure the stability of the chromophore .
Major Products: The major products formed from these reactions include modified chromophores with altered fluorescence properties. For example, substitution of the tyrosine residue with other aromatic residues like phenylalanine or tryptophan can result in chromophores with different spectral properties .
Scientific Research Applications
Chromophore (His-Tyr-Gly) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cell biology, it is used as a fluorescent marker to visualize processes in living organisms, monitor gene expression, and track the localization and migration of proteins . In medicine, it is used to visualize tumor progression, including migration, invasion, and metastasis of tumor cells . In industry, it is used in the development of biosensors and biomarkers for rapid screening of drug candidates .
Mechanism of Action
The mechanism of action of chromophore (His-Tyr-Gly) involves the absorption of visible light, which excites the chromophore to a higher energy state. Upon returning to the ground state, the chromophore emits light, resulting in fluorescence . The molecular targets and pathways involved include the interaction of the chromophore with its immediate amino acid environment, which influences its photophysical properties .
Comparison with Similar Compounds
- Chromophore (Ser-Tyr-Gly)
- Chromophore (Gly-Tyr-Gly)
- Chromophore (Phe-Tyr-Gly)
- Chromophore (Trp-Tyr-Gly)
Each of these chromophores has unique properties that make them suitable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C17H16N5O4- |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate |
InChI |
InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/p-1/t13-/m0/s1 |
InChI Key |
FIDPOCJZDAHCBZ-ZDUSSCGKSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)[O-])O |
Origin of Product |
United States |
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